Colitis Protection: Arctigenin vs. Arctiin (DSS Mouse Model, Head‑to‑Head)
In a dextran sulfate sodium (DSS)-induced colitis mouse model, arctigenin but not its glycoside arctiin attenuated body weight loss, disease activity index (DAI), and histological colon damage. Arctigenin at 25 and 50 mg/kg (p.o.) significantly reduced DAI scores and colonic myeloperoxidase activity, whereas arctiin at equimolar doses produced no significant protection [1]. The efficacy of arctigenin was comparable to or even superior to that of the positive control mesalazine (100 mg/kg) [1]. Mechanistically, arctigenin down‑regulated TNF‑α, IL‑6, MIP‑2, MCP‑1, MAdCAM‑1, ICAM‑1 and VCAM‑1 at both protein and mRNA levels, while arctiin did not [1].
| Evidence Dimension | Disease Activity Index (DAI) reduction & histological colon protection in DSS colitis |
|---|---|
| Target Compound Data | Arctigenin: significant DAI reduction at 25 and 50 mg/kg; histological damage score markedly reduced; comparable/superior to mesalazine 100 mg/kg |
| Comparator Or Baseline | Arctiin: no significant reduction in DAI or histological damage at equimolar doses |
| Quantified Difference | Arctigenin active; arctiin inactive in the same model |
| Conditions | BALB/c mice, 3% DSS in drinking water for 7 days; compounds administered orally once daily |
Why This Matters
For any colitis or IBD‑focused research program, procurement of arctigenin rather than arctiin is mandatory, as arctiin is pharmacologically inert in this indication.
- [1] Wu JG, Wu JZ, Sun LN, Han T, Du J, Ye Q, et al. Arctigenin but not arctiin acts as the major effective constituent of Arctium lappa L. fruit for attenuating colonic inflammatory response induced by dextran sulfate sodium in mice. International Immunopharmacology. 2014;23(2):505–515. View Source
